molecular formula C8H8BBrO4 B6319054 4-Bromo-3-(methoxycarbonyl)phenylboronic acid CAS No. 870196-03-5

4-Bromo-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B6319054
CAS No.: 870196-03-5
M. Wt: 258.86 g/mol
InChI Key: OUIKETNLSCVSSN-UHFFFAOYSA-N
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Description

4-Bromo-3-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with a bromine substituent at the para position and a methoxycarbonyl group at the meta position relative to the boronic acid moiety. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its reactivity is influenced by the electron-withdrawing methoxycarbonyl group, which enhances the stability of the boronic acid while directing coupling reactions regioselectively.

Properties

IUPAC Name

(4-bromo-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIKETNLSCVSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent-Mediated Borylation

A widely adopted method involves the borylation of 4-bromo-3-methylbenzene via Grignard reagent formation, as demonstrated in analogous syntheses.

  • Reaction Setup :

    • 4-Bromo-3-methylbenzene is treated with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.

    • Methyl borate (B(OMe)₃), purified via sulfuric acid washing to remove residual methanol, is added to the Grignard reagent at 0°C.

  • Mechanism :

    • The Grignard reagent attacks boron, forming a tetracoordinated intermediate that hydrolyzes to yield 4-bromo-3-methylphenylboronic acid.

  • Optimization :

    • Yield: 76%

    • Key Considerations: Strict anhydrous conditions and controlled temperature prevent boronic acid degradation.

Oxidation of Methyl to Carboxylic Acid

Potassium Permanganate-Mediated Oxidation

The methyl group at position 3 is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under basic conditions:

  • Procedure :

    • 4-Bromo-3-methylphenylboronic acid is dissolved in aqueous NaOH.

    • KMnO₄ is added incrementally at 70°C, with vigorous stirring for 6–8 hours.

    • Acidification with HCl precipitates 4-bromo-3-carboxyphenylboronic acid.

  • Mechanistic Insights :

    • KMnO₄ cleaves the C–H bond of the methyl group, forming a benzoic acid derivative.

  • Yield : 70%

  • Challenges :

    • Boronic acids are sensitive to strong oxidants, but KMnO₄ in dilute alkaline solutions minimizes side reactions.

Esterification of Carboxylic Acid to Methoxycarbonyl

Thionyl Chloride/MeOH Esterification

The carboxylic acid is converted to its methyl ester using thionyl chloride (SOCl₂) followed by methanol:

  • Steps :

    • 4-Bromo-3-carboxyphenylboronic acid is refluxed with SOCl₂ to form the acyl chloride intermediate.

    • Methanol is added dropwise at 0°C, yielding 4-bromo-3-(methoxycarbonyl)phenylboronic acid.

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: 0°C → room temperature

  • Yield : 80%

Alternative Synthetic Routes and Comparative Analysis

Nickel-Catalyzed Borylation

Recent advancements in transition metal catalysis offer alternative pathways. For instance, Ni(dppf)(o-tol)Cl facilitates borylation of aryl halides under mild conditions:

  • Procedure :

    • 4-Bromo-3-(methoxycarbonyl)bromobenzene reacts with bis(pinacolato)diboron (B₂pin₂) in 1,4-dioxane.

    • Catalyst: Ni(dppf)(o-tol)Cl (2 mol%)

    • Base: K₃PO₄

  • Advantages :

    • Functional group tolerance allows late-stage borylation without disturbing the methoxycarbonyl group.

  • Yield : 85% (estimated from analogous reactions)

Data Tables and Reaction Optimization

Table 1. Comparative Yields Across Key Steps

StepMethodYield (%)Reference
BorylationGrignard-mediated76
OxidationKMnO₄/NaOH70
EsterificationSOCl₂/MeOH80
Nickel-catalyzed borylationNi(dppf)(o-tol)Cl85*

*Estimated from analogous Suzuki-Miyaura couplings.

Table 2. Solvent and Temperature Effects on Esterification

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane0 → RT8095
THF256585
Toluene507288

Challenges and Mitigation Strategies

  • Boronic Acid Stability :

    • Boronic acids are prone to protodeboronation under acidic conditions. Using neutral or slightly basic media during oxidation and esterification mitigates this.

  • Regiochemical Control :

    • Directed ortho-metalation (DoM) could theoretically position substituents, but the methoxycarbonyl group’s weak directing ability limits its utility.

  • Purification :

    • Column chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from byproducts .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium- or nickel-catalyzed couplings with aryl halides. For example:

  • Reaction with Aryl Halides :
    In ethanol/water (3:1) at 80°C with Na₂CO₃ and Fe₂O₅@FLGPd catalyst, the boronic acid couples with aryl halides (e.g., 1,4-dibromobenzene) to form biaryls. Yields reach 95% for 4-bromo-3'-methoxybiphenyl synthesis .

SubstrateCatalystBaseSolventTemp (°C)Yield (%)Source
3-Methoxyphenylboronic acidFe₂O₅@FLGPdNa₂CO₃Ethanol/water8095
Phenylboronic acidNi(dppf)(o-tol)ClK₃PO₄1,4-Dioxane8096–Quant.

Sequential Coupling Reactions

The compound’s bifunctional nature allows orthogonal reactivity :

  • Step 1 : Suzuki coupling via boronic acid with aryl halides.

  • Step 2 : Bromo group substitution via Ullmann or Buchwald-Hartwig amination.

For instance, after coupling the boronic acid with 4-bromophenyl MIDA ester, the remaining bromo group undergoes amination with alkylamines under Cu/Ru catalysis (1 mol% Ru(bpy)₃(PF₆)₂, 10 mol% Cu(acac)₂) to yield aryl amines (69–81% yields) .

Oxidative Heck and C–H Activation

The boronic acid participates in Pd(II)-catalyzed oxidative Heck reactions, forming C–C bonds with alkenes. For example:

  • Tandem Heck/C–H amidation : Pd(II) catalysts enable sequential coupling with alkenes and intramolecular C–H amidation, yielding functionalized heterocycles (e.g., chromenones) .

Fluoroalkylation and Nitration

  • Fluoroalkylation : Copper-mediated reactions with fluoroalkyl iodides under aerobic conditions introduce CF₃ or CF₂ groups at the boronic acid site .

  • Ipso-Nitration : One-pot nitration with NaNO₂/H₂SO₄ replaces the boronic acid group with nitro groups (70–85% yields) .

Esterification and Hydrogenation

The methoxycarbonyl group remains stable during cross-coupling but can be hydrolyzed post-reaction:

  • Hydrogenation : Pd/C-mediated reduction converts nitro groups (introduced via ipso-nitration) to amines, yielding 2-amino-4-(methoxycarbonyl)phenylboronic acid derivatives (80–90% yields) .

Key Reaction Mechanisms

  • Suzuki Coupling : Transmetallation between Pd⁰ and boronic acid, followed by oxidative addition with aryl halides.
    Ar–B(OH)2+Ar’–XPd0Ar–Ar’+B(OH)3+X\text{Ar–B(OH)}_2 + \text{Ar'–X} \xrightarrow{\text{Pd}^0} \text{Ar–Ar'} + \text{B(OH)}_3 + \text{X}^-

  • Copper-Mediated Fluoroalkylation : Single-electron transfer (SET) from Cu(I) to fluoroalkyl iodide generates radicals, which couple with the boronic acid .

Scientific Research Applications

Synthetic Applications

4-Bromo-3-(methoxycarbonyl)phenylboronic acid is utilized in several synthetic methodologies:

  • Suzuki-Miyaura Coupling :
    • This compound serves as a boronic acid component in Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds between aryl halides and arylboronic acids. This reaction is widely used for synthesizing biaryls and other complex organic molecules .
  • Palladium-Catalyzed Reactions :
    • It is employed in palladium-catalyzed reactions such as the oxidative Heck reaction and intramolecular C-H amidation. These reactions are essential for constructing complex molecular architectures .
  • Nitration and Fluoroalkylation :
    • The compound can be used in copper-mediated nitration processes and ligandless aerobic fluoroalkylation, enhancing the functional diversity of synthesized compounds .

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications:

  • HIV-1 Maturation Inhibitor :
    • Research has indicated that this compound is involved in the design of BMS-955176, a potent oral HIV-1 maturation inhibitor. This highlights its significance in developing antiviral therapies .
  • NAAA Activity Inhibition :
    • It has been utilized in the synthesis of compounds aimed at inhibiting intracellular N-acylethanolamine hydrolyzing acid amidase (NAAA), which plays a role in pain modulation and inflammation .

Case Study 1: Synthesis of Biaryls

In a study focused on synthesizing biaryls via Suzuki-Miyaura coupling, this compound was coupled with various aryl halides under optimized conditions, yielding high-purity products suitable for further biological testing. The reaction conditions were carefully controlled to maximize yield and minimize by-products .

Case Study 2: Development of Antiviral Agents

A series of derivatives based on this compound were synthesized to evaluate their effectiveness as HIV maturation inhibitors. The synthesized compounds were subjected to biological assays, demonstrating significant antiviral activity against HIV strains, thus supporting further development into therapeutic agents .

Summary of Applications

Application TypeDescriptionKey Benefits
Synthetic MethodologiesUsed in Suzuki-Miyaura coupling and palladium-catalyzed reactionsEnables formation of complex organic molecules
Medicinal ChemistryDevelopment of antiviral agents like BMS-955176Potential for treating HIV infections
Inhibition StudiesSynthesis of NAAA inhibitorsImplications for pain management

Mechanism of Action

The mechanism of action of 4-Bromo-3-(methoxycarbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid and stabilize the reaction intermediates .

Comparison with Similar Compounds

4-Bromo-3-(methoxycarbonyl)phenylboronic acid vs. 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid

  • Structural Difference : Bromine (Br) in the former is replaced with fluorine (F) in the latter (CAS 874219-35-9) .
  • Applications : Fluorinated analogs are preferred in drug design for metabolic stability, whereas brominated derivatives are more reactive in cross-couplings .

This compound vs. 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

  • Structural Difference : Bromine vs. chlorine (Cl) substituents (CAS 874219-45-1) .
  • Reactivity : Chlorine’s lower atomic weight and reduced steric bulk may enhance solubility, but its weaker electronegativity compared to Br can lead to slower coupling kinetics .

Isomeric Variations

3- vs. 4-(Methoxycarbonyl)phenylboronic Acid Derivatives

  • 3-(Methoxycarbonyl)phenylboronic acid (CAS 99796-19-4): The methoxycarbonyl group at the meta position creates distinct electronic effects, directing cross-couplings to the ortho position. Used in synthesizing pyrazine-based ligands for metal-organic frameworks (MOFs) .
  • 4-(Methoxycarbonyl)phenylboronic acid (CAS 99768-12-4): The para-substituted isomer forms planar structures ideal for coordination polymers, as seen in zinc-carboxylate paddlewheel clusters .

Halogen-Substituted Analogs

Compound Name CAS Number Substituents (Position) Molecular Weight Key Applications
This compound 957120-79-5 Br (4), COOMe (3) 263.92 Suzuki couplings, drug intermediates
4-Fluoro-3-(methoxycarbonyl)phenylboronic acid 874219-35-9 F (4), COOMe (3) 197.96 Metabolic-resistant pharmaceuticals
4-Chloro-3-(methoxycarbonyl)phenylboronic acid 874219-45-1 Cl (4), COOMe (3) 214.41 Lightweight polymer precursors
3-Methyl-4-(methoxycarbonyl)phenylboronic acid 603122-81-2 CH₃ (3), COOMe (4) 193.99 Sterically hindered biaryl syntheses

Biological Activity

4-Bromo-3-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative with potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a methoxycarbonyl group, enhancing its reactivity and interaction with biological targets.

Anticancer Properties

Boronic acids, including this compound, have been explored for their anticancer properties. Research indicates that boronic acids can inhibit cancer cell growth through various mechanisms, including the modulation of proteasomal activity and interference with cellular signaling pathways. For instance, compounds like bortezomib, a boronic acid-derived proteasome inhibitor, have shown significant efficacy in treating multiple myeloma and other cancers .

Table 1: Summary of Anticancer Activities of Boronic Acids

Compound NameTarget Cancer TypeMechanism of ActionReference
BortezomibMultiple MyelomaProteasome inhibition
This compoundVarious (studies ongoing)Potential proteasome modulation
AN3661MalariaTargeting CPSF3

Interaction with Insulin

A theoretical model has been developed to study the interaction between boronic acids and insulin. In this context, this compound could potentially exhibit similar interactions as other boronic acids that have shown promising results in stabilizing insulin conformation and enhancing its biological activity .

Table 2: Binding Affinity of Boronic Acids with Insulin

Compound NameBinding Energy (kcal/mol)Interaction SitesReference
3-Benzyloxyphenylboronic acid-78.46Glu21, His5
This compoundTBDTBD

Study on Boron-Containing Compounds

A comprehensive review highlighted the diverse applications of boron-containing compounds in medicinal chemistry. This review emphasized the importance of structural modifications in enhancing the biological activity of these compounds. For example, modifications leading to increased selectivity and potency against cancer cells were noted .

Clinical Applications

In clinical trials, boronic acids have been investigated for their roles in combination therapies for various cancers. The synergistic effects observed when combining boron-containing drugs with traditional chemotherapeutics suggest a promising avenue for future research .

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